Cas no 3278-34-0 (Ethyl 2-(Ethoxycarbonothioylthio)acetate)

Ethyl 2-(Ethoxycarbonothioylthio)acetate is a thiocarbonyl-based compound primarily used as a reversible addition-fragmentation chain-transfer (RAFT) agent in controlled radical polymerization. Its key advantages include high efficiency in mediating polymerization reactions, enabling precise control over molecular weight and polydispersity of synthesized polymers. The compound exhibits excellent stability under typical reaction conditions and compatibility with a wide range of monomers, including acrylates and styrenics. Its ethoxycarbonothioylthio group ensures effective chain transfer, facilitating the production of well-defined polymers with tailored architectures. This makes it valuable for applications in advanced materials science, where controlled polymer properties are critical. Proper handling under inert conditions is recommended due to its sensitivity to moisture and oxygen.
Ethyl 2-(Ethoxycarbonothioylthio)acetate structure
3278-34-0 structure
商品名:Ethyl 2-(Ethoxycarbonothioylthio)acetate
CAS番号:3278-34-0
MF:C7H12O3S2
メガワット:208.29838
MDL:MFCD11501887
CID:1457646
PubChem ID:11447120

Ethyl 2-(Ethoxycarbonothioylthio)acetate 化学的及び物理的性質

名前と識別子

    • Acetic acid, [(ethoxythioxomethyl)thio]-, ethyl ester
    • ethyl 2-ethoxycarbothioylsulfanylacetate
    • AR3749
    • CS-0151563
    • Ethyl 2-[(Ethoxycarbonothioyl)thio]acetate
    • ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
    • ETHYL 2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETATE
    • SY243973
    • A913031
    • MFCD11501887
    • DTXSID40466141
    • ethyl 2-((ethoxycarbonothioyl)thio)acetate
    • SCHEMBL14865008
    • ethyl2-((ethoxycarbonothioyl)thio)acetate
    • 3278-34-0
    • Ethyl 2-(Ethoxycarbonothioylthio)acetate
    • MDL: MFCD11501887
    • インチ: InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3
    • InChIKey: RKRYBQILCOFTOM-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CSC(=S)OCC

計算された属性

  • せいみつぶんしりょう: 208.02286
  • どういたいしつりょう: 208.02278659g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 7
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: Liquid
  • PSA: 35.53

Ethyl 2-(Ethoxycarbonothioylthio)acetate セキュリティ情報

Ethyl 2-(Ethoxycarbonothioylthio)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NZ628-50mg
Ethyl 2-(Ethoxycarbonothioylthio)acetate
3278-34-0 95%
50mg
85.0CNY 2021-07-17
TRC
E940500-50mg
Ethyl 2-(Ethoxycarbonothioylthio)acetate
3278-34-0
50mg
$ 160.00 2022-06-05
TRC
E940500-100mg
Ethyl 2-(Ethoxycarbonothioylthio)acetate
3278-34-0
100mg
$ 250.00 2022-06-05
TRC
E940500-10mg
Ethyl 2-(Ethoxycarbonothioylthio)acetate
3278-34-0
10mg
$ 50.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X27525-5g
Ethyl 2-((ethoxycarbonothioyl)thio)acetate
3278-34-0 95%
5g
¥1877.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NZ628-200mg
Ethyl 2-(Ethoxycarbonothioylthio)acetate
3278-34-0 95%
200mg
193.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NZ628-1g
Ethyl 2-(Ethoxycarbonothioylthio)acetate
3278-34-0 95%
1g
581.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NZ628-100mg
Ethyl 2-(Ethoxycarbonothioylthio)acetate
3278-34-0 95%
100mg
889CNY 2021-05-07
Chemenu
CM361129-5g
Ethyl 2-(ethoxycarbonothioylthio)acetate
3278-34-0 95%+
5g
$246 2023-02-02
Aaron
AR00I6Y1-1g
Acetic acid, [(ethoxythioxomethyl)thio]-, ethyl ester
3278-34-0 95%
1g
$85.00 2025-02-28

Ethyl 2-(Ethoxycarbonothioylthio)acetate 関連文献

Ethyl 2-(Ethoxycarbonothioylthio)acetateに関する追加情報

Ethyl 2-(Ethoxycarbonothioylthio)acetate: A Comprehensive Overview

Ethyl 2-(Ethoxycarbonothioylthio)acetate, also known by its CAS number 3278-34-0, is a versatile organic compound with significant applications in various fields. This compound, often abbreviated as EETA, belongs to the class of thioesters and has garnered attention due to its unique chemical properties and potential uses in modern chemistry. The structure of EETA is characterized by a central acetate group with an ethoxy substituent attached to a carbonothioylthio moiety, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the role of EETA in the synthesis of bioactive molecules. Researchers have demonstrated that the compound can serve as a precursor for the production of sulfur-containing drugs, which are known for their anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of EETA in the development of novel anti-cancer agents. The study revealed that derivatives of EETA exhibited potent cytotoxic activity against various cancer cell lines, suggesting its potential in oncology drug discovery.

In addition to its role in drug discovery, EETA has found applications in materials science. The compound's ability to form stable thiol-based networks has made it a valuable component in the synthesis of advanced polymers and coatings. A recent breakthrough reported in Nature Materials detailed how EETA can be utilized to create self-healing polymer films. These films exhibit exceptional mechanical properties and have potential applications in aerospace and automotive industries.

The synthesis of Ethyl 2-(Ethoxycarbonothioylthio)acetate involves a multi-step process that typically begins with the reaction of ethyl thiocyanate with an appropriate acylating agent. This process is highly efficient and can be optimized to achieve high yields. Recent advancements in catalytic methods have further enhanced the synthesis process, making it more environmentally friendly and cost-effective.

EETA's stability under various reaction conditions makes it an ideal candidate for use in industrial settings. Its resistance to hydrolysis and thermal degradation ensures long-term usability without compromising its chemical integrity. This property has been leveraged in the development of high-performance adhesives and sealants, which are critical components in construction and manufacturing industries.

Furthermore, Ethyl 2-(Ethoxycarbonothioylthio)acetate has shown promise in green chemistry initiatives. Its ability to participate in reactions that minimize waste production aligns with global efforts to promote sustainable chemical processes. A 2023 review published in Green Chemistry highlighted several eco-friendly applications of EETA, including its use as a building block for biodegradable plastics.

In conclusion, Ethyl 2-(Ethoxycarbonothioylthio)acetate (CAS No: 3278-34-0) is a multifaceted compound with diverse applications across various industries. Its role as an intermediate in organic synthesis, coupled with its contributions to drug discovery and materials science, underscores its importance in modern chemistry. As research continues to uncover new potentials for this compound, its significance is expected to grow further.

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Amadis Chemical Company Limited
(CAS:3278-34-0)Ethyl 2-(Ethoxycarbonothioylthio)acetate
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